(2-Phenylphenyl)urea
Overview
Description
It has the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. This compound is characterized by the presence of a urea group attached to a biphenyl structure, making it a versatile molecule with various applications in scientific research and industry.
Mechanism of Action
Target of Action
Urea derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Urea and its derivatives are known to interact with their targets through noncovalent interactions, which can lead to changes in the target’s structure and function .
Biochemical Pathways
Urea and its derivatives are known to be involved in various biochemical processes, including protein and nucleic acid metabolism .
Pharmacokinetics
Urea and its derivatives are known to be highly soluble and can be distributed throughout the body .
Result of Action
Urea and its derivatives are known to have various effects on cells, including changes in cell structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Phenylphenyl)urea. Factors such as temperature, pH, and the presence of other substances can affect the activity of urea and its derivatives .
Biochemical Analysis
Biochemical Properties
(2-Phenylphenyl)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease is of particular interest as it can inhibit the enzyme’s activity, thereby affecting the overall biochemical pathway involving urea metabolism. Additionally, this compound may interact with other proteins and biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic pathways, and adverse effects on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to urea metabolism . It interacts with enzymes such as urease, which plays a crucial role in the hydrolysis of urea. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its biological activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Phenylphenyl)urea can be synthesized through several methods. One common method involves the reaction of aniline hydrochloride with urea in an aqueous solution. The reaction mixture is boiled under reflux, leading to the formation of this compound and carbanilide as by-products . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of aniline with urea under controlled conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(2-Phenylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Phenylurea: Similar in structure but lacks the biphenyl group.
Thiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.
Uniqueness
(2-Phenylphenyl)urea is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-phenylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYIRABQGWLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307330 | |
Record name | (2-phenylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13262-46-9 | |
Record name | NSC190737 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-phenylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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